(5Z)-5-[4-(dimethylamino)benzylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The key steps include the formation of the triazolo-thiazole core, followed by the introduction of the dimethylamino and pentyloxy phenyl groups. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(METHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(ETHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific functional groups and the resulting electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26N4O2S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H26N4O2S/c1-4-5-6-15-30-20-13-9-18(10-14-20)22-25-24-28(26-22)23(29)21(31-24)16-17-7-11-19(12-8-17)27(2)3/h7-14,16H,4-6,15H2,1-3H3/b21-16- |
InChI Key |
NPEPWZVVNHPBSP-PGMHBOJBSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/SC3=N2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2 |
Origin of Product |
United States |
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